15-azido-pentadecanoic acid

描述

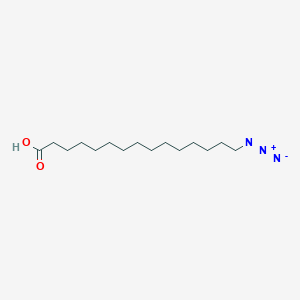

15-Azido-pentadecanoic acid, also known as azido palmitic acid, is a chemical compound that contains an azide group. It is primarily used as a reagent in click chemistry, a field of chemistry that involves the rapid and reliable synthesis of substances by joining small units together. This compound is particularly useful in the identification and characterization of post-translationally palmitylated proteins through a straightforward two-step labeling and detection methodology .

准备方法

Synthetic Routes and Reaction Conditions

15-Azido-pentadecanoic acid can be synthesized through a series of chemical reactions. One common method involves the introduction of an azide group into a fatty acid chain. The process typically starts with the conversion of a long-chain fatty acid into its corresponding bromide, followed by the substitution of the bromide with an azide group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) bromide to facilitate the azide substitution .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Industrial production may also incorporate advanced purification techniques such as chromatography to isolate the desired product .

化学反应分析

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Overview

The azide group in 15-AzPA undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,2,3-triazole linkages. This reaction is pivotal for labeling biomolecules due to its high specificity and efficiency under mild conditions .

Key Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Catalyst | CuSO₄ + Sodium ascorbate or Cu(I)Br | |

| Reaction Temperature | 25–37°C | |

| Solvent | Aqueous buffer or DMSO | |

| Reaction Time | 1–4 hours |

Applications

-

Protein Palmitoylation Detection : 15-AzPA is metabolically incorporated into palmitoylated proteins. Subsequent CuAAC with alkyne-functionalized probes (e.g., biotin- or fluorophore-alkynes) enables visualization via Western blot or fluorescence .

-

Lipid Membrane Labeling : Used to track lipid dynamics in live cells by reacting with alkyne-modified dyes .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Reaction Overview

SPAAC bypasses the need for cytotoxic copper catalysts by employing strained cyclooctynes (e.g., DBCO or BCN). This reaction is ideal for in vivo applications .

Key Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Strained Alkyne | Dibenzocyclooctyne (DBCO) | |

| Solvent | PBS or cell culture medium | |

| Reaction Time | 2–12 hours |

Applications

-

In Vivo Imaging : DBCO-conjugated near-infrared dyes react with 15-AzPA-labeled lipids for real-time tracking in animal models .

-

Drug Delivery Systems : Azide-functionalized liposomes react with DBCO-tagged targeting ligands for site-specific delivery .

Photoclick Chemistry

Reaction Overview

15-AzPA participates in light-triggered reactions with tetrazoles, enabling spatiotemporal control over labeling.

Key Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Light Source | UV (365 nm) | |

| Catalyst | None | |

| Solvent | Aqueous buffer |

Applications

Thiol-Ene Reactions

Reaction Overview

The azide group can be reduced to an amine, which subsequently reacts with maleimide-functionalized molecules.

Key Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | |

| Reaction pH | 7.0–7.4 |

Applications

Comparative Analysis of Reaction Efficiency

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Toxicity | Ideal Use Case |

|---|---|---|---|

| CuAAC | 0.1–1.0 | Moderate | In vitro protein labeling |

| SPAAC | 0.01–0.1 | Low | Live-cell imaging |

| Photoclick | 0.05–0.2 | None | Spatiotemporal studies |

Case Study: Detecting Palmitoylated Proteins

-

Metabolic Incorporation : Cells treated with 15-AzPA incorporate it into palmitoylated proteins.

-

Click Reaction : CuAAC with biotin-alkyne enriches azide-tagged proteins.

-

Analysis : Streptavidin pulldown and MS/MS identify palmitoylated candidates.

Results :

科学研究应用

15-Azido-pentadecanoic acid has a wide range of applications in scientific research:

Chemistry: Used in click chemistry for the synthesis of complex molecules.

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

Industry: Applied in the production of advanced materials and bioconjugates.

作用机制

The mechanism of action of 15-azido-pentadecanoic acid involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the labeling and detection of biomolecules. This compound is particularly effective in identifying palmitylated proteins, which play crucial roles in various cellular processes .

相似化合物的比较

15-Azido-pentadecanoic acid is unique due to its azide group, which allows it to participate in click chemistry reactions. Similar compounds include:

Azido fatty acids: Such as 11-azido-undecanoic acid and 12-azido-dodecanoic acid, which also contain azide groups and are used in similar applications.

Alkyne fatty acids: Such as 17-octadecynoic acid, which contains an alkyne group and can react with azides in click chemistry.

In comparison, this compound is particularly favored for its ability to form stable triazole rings efficiently, making it a valuable tool in various scientific and industrial applications.

生物活性

15-Azido-pentadecanoic acid, a derivative of pentadecanoic acid (C15:0), has gained attention in recent years due to its potential biological activities. Pentadecanoic acid itself is recognized as an essential odd-chain saturated fatty acid with various health benefits, including cardiometabolic protection and anti-inflammatory properties. The azido modification introduces unique characteristics that may enhance its biological efficacy.

This compound is characterized by the presence of an azide group at the 15th carbon position of the pentadecanoic acid chain. This modification can influence its interaction with biological systems, potentially altering its metabolic pathways and biological effects.

1. Anti-inflammatory Effects

Research indicates that both pentadecanoic acid and its azido derivative exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can reduce levels of pro-inflammatory cytokines such as TNFα and IL-6, which are critical in various inflammatory diseases .

2. Metabolic Regulation

Pentadecanoic acid has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism. This activation helps improve insulin sensitivity and glucose metabolism, making it a candidate for managing metabolic disorders . The azido derivative may enhance these effects due to increased stability or altered bioavailability.

Case Studies

- Clinical Trials on Pentadecanoic Acid : A study involving human subjects demonstrated that higher levels of circulating pentadecanoic acid were associated with lower incidences of metabolic syndrome, indicating its protective role in metabolic health .

- Animal Models : In animal models, pentadecanoic acid supplementation reduced liver inflammation and improved lipid profiles, suggesting potential benefits for non-alcoholic fatty liver disease (NAFLD) .

Data Tables

| Biological Activity | Pentadecanoic Acid (C15:0) | This compound |

|---|---|---|

| Anti-inflammatory | Reduced TNFα, IL-6 levels | Hypothesized enhancement |

| Metabolic regulation | AMPK activation | Potentially enhanced effects |

| Anticancer activity | Inhibits cancer cell proliferation | Limited data available |

The biological activities of this compound are likely mediated through several mechanisms:

- AMPK Activation : Similar to pentadecanoic acid, the azido variant may activate AMPK, leading to improved metabolic outcomes.

- PPAR Agonism : Both compounds may act as partial agonists for peroxisome proliferator-activated receptors (PPARs), which play roles in lipid metabolism and inflammation .

- Histone Deacetylase Inhibition : This mechanism is associated with the regulation of gene expression involved in inflammatory responses and cancer progression.

属性

IUPAC Name |

15-azidopentadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c16-18-17-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(19)20/h1-14H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGQAGHMXCCROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCN=[N+]=[N-])CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。